5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which are notable for their diverse biological activities. This compound features a 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The specific molecular formula for this compound is CHNO, with a molecular weight of approximately 284.31 g/mol. Its unique structure allows it to interact with various biological targets, making it an interesting subject for medicinal chemistry research.
The compound can be classified under the broader category of triazole derivatives. Triazoles are often utilized in pharmaceuticals due to their ability to act as antifungal, antibacterial, and anticancer agents. The specific classification of this compound is as a 1H-1,2,3-triazole-4-carboxamide, which emphasizes its functional groups and structural characteristics .
The synthesis of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
These methods allow for the efficient synthesis of the desired compound while maintaining high yields and purity .
Key data points include:
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or alter its solubility properties .
The mechanism of action for 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors:
Data from studies indicate that triazole derivatives often exhibit significant biological activities due to their ability to mimic natural substrates or ligands .
The physical properties of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy can provide detailed insights into the molecular vibrations and structural confirmation of this compound .
5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several potential applications in scientific research:
1,2,3-Triazole-4-carboxamide derivatives represent a structurally distinct class of nitrogen-containing heterocycles with demonstrated therapeutic potential across infectious diseases, oncology, and metabolic disorders. The core scaffold combines a five-membered triazole ring with a carboxamide functionality, enabling diverse hydrogen-bonding interactions with biological targets. 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exemplifies this pharmacophore, characterized by the molecular formula C₁₆H₁₅N₅O₂ and molecular weight of 309.33 g/mol [3]. Its structure features critical pharmacophoric elements: an amino group at the C5 position capable of hydrogen bonding, a phenyl substituent at N1 contributing hydrophobic bulk, and an ortho-methoxyphenyl carboxamide moiety offering both steric and electronic modulation [3] [9]. This compound’s synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") facilitates rapid structural diversification, aligning with modern medicinal chemistry strategies for lead optimization [2] [7].
Table 1: Structural and Physicochemical Profile of 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Property | Value/Descriptor |
---|---|
IUPAC Name | 5-amino-N-(2-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Molecular Formula | C₁₆H₁₅N₅O₂ |
Molecular Weight | 309.33 g/mol |
CAS Registry Number | 950248-65-4 |
Key Structural Features | 5-Amino-triazole core, N1-phenyl, C4-carboxamide linked to 2-methoxyphenyl |
Calculated Properties | Moderate cLogP, Hydrogen bond donor/acceptor capacity |
Synthetic Accessibility | High (via CuAAC or cyclization of α-cyano amides/azides) |
The 1,2,3-triazole core serves as a versatile pharmacophore in combating antimicrobial resistance (AMR) through multiple mechanisms. Its metabolic stability—resistant to hydrolysis and enzymatic degradation—ensures sufficient bioavailability, while its dipole moment and hydrogen-bonding capacity facilitate target engagement [2] [7]. Crucially, triazole-4-carboxamides demonstrate efficacy against multidrug-resistant pathogens by:
The 5-amino substitution, as present in 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, enhances target affinity through additional hydrogen-bond interactions, as evidenced by improved α-glucosidase inhibition in analogues bearing electron-donating groups (e.g., methoxy) on the aryl carboxamide .
Phenotypic screening has proven indispensable for discovering novel antiparasitic agents, particularly against Trypanosoma cruzi (Chagas disease), where target deconvolution remains challenging. The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series, including structurally related analogues to 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, was identified through a high-content screening cascade [1] [6]:
This approach circumvents target bias, enabling the identification of the ATC series despite its unknown molecular target. 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents a structural permutation within this broader pharmacophore class, where the ortho-methoxy group may influence target engagement or physicochemical properties [1] [3].
Table 2: Efficacy Profiles of Optimized Triazole-4-Carboxamide Derivatives Against Pathogens
Compound Structural Features | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference Pathogen/Model |
---|---|---|---|
5-ATC with para-tert-butylbenzyl | T. cruzi growth inhibition | pEC₅₀ = 7.4 | Infected VERO cells |
5-ATC with para-cyclopropylbenzyl | Metabolic stability, Solubility enhancement | Clᵢ = 0.8 mL/min/g | Mouse liver microsomes |
N-Coumaroyl-tyramine triazole mimic | Biofilm inhibition (Gram-negative bacteria) | EC₅₀ ≈ 11 µM | Pseudoalteromonas ulvae TC14 |
5-Methyl-1-(aryl)-triazole-4-carboxamide | Anti-staphylococcal activity | MIC = 4–16 µg/mL | Staphylococcus aureus clinical isolates |
Chagas disease, caused by the protozoan T. cruzi, necessitates novel therapeutic agents due to the limitations of current drugs (benznidazole and nifurtimox): severe side effects, poor efficacy in chronic stages, and inadequate activity against diverse strains [1] [6] [10]. The ATC series, including 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, addresses this unmet need through potential multi-target mechanisms:
The ortho-methoxy group in 5-amino-N-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide may confer steric hindrance affecting conformational flexibility or target binding, though specific data requires further profiling [3] [9].
Table 3: Key Structure-Activity Relationship (SAR) Findings for 5-Amino-1,2,3-Triazole-4-carboxamides Against T. cruzi
Structural Modification | Impact on Biological Activity | Inference on Target Requirements |
---|---|---|
Deletion or alkylation of 5-NH₂ | Complete loss of activity (e.g., Me, Cl, NMe₂) | Essential H-bond donor for target interaction |
Replacement of triazole with imidazole/pyrazole | >10-fold reduced potency | Triazole ring geometry critical for binding |
para-Thiomethyl to para-tert-butyl | 10-fold increased potency (pEC₅₀ from 6.4 → 7.4) | Hydrophobic pocket accommodates bulky substituents |
para-Thiomethyl to para-H | >10-fold decreased potency | Electron-donating/hydrophobic group required |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3